3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
3,4-dimethyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-11-9(2)16-17-13(11)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCOAAVYHMMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NN1)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Aminocyanopyrazole
One common method involves starting with aminocyanopyrazole derivatives, which are then coupled with orthoesters in the presence of primary amines or ammonia to form imidate intermediates. These imidates undergo Dimroth rearrangement to yield the pyrazolopyrimidine core.
Chlorination and Hydrazinolysis Route
Another approach involves the chlorination of a pyrazolopyrimidine precursor using phosphorus oxychloride, followed by hydrazinolysis to introduce a hydrazine group. This intermediate can then be further modified to introduce various substituents.
Detailed Synthesis of this compound
The synthesis of This compound typically involves the following steps:
Starting Material Preparation : The synthesis begins with the preparation of a suitable pyrazole derivative, such as 5-amino-4-cyano-1-phenylpyrazole, which can be obtained through the reaction of ethoxymethylene compounds with hydrazine derivatives.
Coupling with Orthoester : The aminocyanopyrazole is then reacted with an orthoester in the presence of a primary amine or ammonia to form an imidate intermediate. This step is crucial for setting up the pyrimidine ring formation.
Dimroth Rearrangement : The imidate undergoes a Dimroth rearrangement, a process involving acid/base catalysis, to form the pyrazolopyrimidine core. This rearrangement is key to forming the desired ring structure.
Introduction of Methyl Groups : The introduction of methyl groups at positions 3 and 4 can be achieved through alkylation reactions using appropriate alkylating agents.
Phenyl Group Introduction : The phenyl group at position 6 can be introduced via a cross-coupling reaction or by starting with a phenyl-substituted pyrazole derivative.
Data Tables
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Entry | R1 | R2 | R3 | Yield (%) |
|---|---|---|---|---|
| 3a | CH3 | H | Ph | 70 |
| 3b | CH3 | CH3 | Ph | 62 |
| 3c | CH3 | H | CH2-Ph | 70 |
| 3d | CH3 | CH3 | CH2-Ph | 40 |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant anticancer properties. Studies have evaluated its cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- A549 (lung cancer)
The compound has been shown to induce apoptosis in these cells, inhibit cell migration, and suppress cell cycle progression leading to DNA fragmentation .
Enzyme Inhibition
The compound acts as an inhibitor of several enzymes involved in cancer progression and inflammation. Specifically, it has been identified as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), with IC50 values ranging from 0.3 to 24 µM for different derivatives .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-1-(phenyl)-pyrazolo[3,4-d]pyrimidine | Lacks methyl groups at positions 3 and 4 | Less potent in anticancer activity |
| 5-Amino-pyrazolo[3,4-d]pyrimidine | Contains an amino group at position 5 | Enhanced solubility but varied biological activity |
| Pyrazolo[1,5-a]pyrimidine | Different fusion pattern | Exhibits different pharmacological profiles |
This table highlights how structural modifications can influence biological activity and therapeutic potential.
Future Directions and Research Opportunities
While existing studies have demonstrated the potential applications of this compound in cancer therapy, further research is warranted to:
- Elucidate the detailed mechanisms of action.
- Explore its efficacy in combination therapies.
- Investigate its effects on other biological targets beyond cancer.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical profiles of pyrazolo[3,4-d]pyrimidines are highly substituent-dependent. Key analogs and their properties include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Lipophilicity : Methyl and phenyl substituents (e.g., 3,4-dimethyl-6-phenyl analog) increase lipophilicity compared to polar groups like hydrazinyl (-NHNH₂) or hydroxyl .
- Thermal Stability : Hydrazinyl derivatives (e.g., Compound 3) exhibit higher melting points (236–238°C) due to intermolecular hydrogen bonding, whereas Schiff bases (e.g., 5a) show lower melting points (160–162°C) due to reduced crystallinity .
Key Insights :
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., 4-Cl, 6-CF₃) enhance metabolic stability and target affinity, making them potent antiviral agents .
- Hybrid Structures: Fusion with thienopyrimidine (e.g., PF-04449613) broadens biological activity by interacting with multiple receptor sites .
Biological Activity
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrazolo[3,4-d]pyrimidine core structure known for its pharmacological significance. The compound's structure allows for interaction with various biological targets, making it a versatile scaffold in drug design.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer properties through multiple mechanisms:
-
Inhibition of Epidermal Growth Factor Receptor (EGFR) :
- Studies have shown that derivatives of this compound can act as potent EGFR inhibitors. For instance, compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR (T790M) .
- The ability to inhibit EGFR is crucial because it plays a significant role in the proliferation and survival of cancer cells.
-
Anti-Proliferative Effects :
- In vitro studies using cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) revealed that compounds based on this scaffold can significantly reduce cell viability. Compound 12b exhibited IC50 values of 8.21 µM and 19.56 µM against these cell lines, respectively .
- Flow cytometric analysis indicated that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .
- Molecular Docking Studies :
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|---|
| This compound | EGFR (wild-type) | 0.016 | A549 | Inhibition of cell proliferation |
| Compound 12b | EGFR (T790M mutant) | 0.236 | HCT-116 | Induction of apoptosis |
| Compound 12b | A549 | 8.21 | A549 | Cell cycle arrest |
| Compound 12b | HCT-116 | 19.56 | HCT-116 | Apoptotic induction |
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : As a competitive inhibitor of ATP binding to EGFR, it disrupts downstream signaling pathways that promote cell growth and survival.
- Induction of Apoptosis : The compound promotes apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins, evidenced by an increased BAX/Bcl-2 ratio .
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at critical checkpoints, thereby preventing cancer cell division .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
- Methodological Answer : A one-pot multi-component cyclocondensation reaction is frequently employed using readily available starting materials, such as substituted pyrazoles and thiourea derivatives, to synthesize the core structure . For derivatives, Suzuki-Miyaura cross-coupling reactions are effective for introducing aryl/heteroaryl groups at specific positions. For example, coupling 4-trifluoromethoxyphenylboronic acid with the pyrazolo[3,4-d]pyrimidine precursor using Na₂CO₃ as a base yields substituted analogs. Purification typically involves automated flash column chromatography (4→15% MeOH in CH₂Cl₂) followed by preparative RP-HPLC with formic acid/MeCN gradients .
Q. How can researchers characterize the structural identity of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs), high-resolution mass spectrometry (HRMS), and in some cases, X-ray crystallography. For example, ¹H NMR of 3-(4-cyanophenyl)-4-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine shows distinct signals for ribose protons (δ 3.46–6.21 ppm) and aromatic substituents (δ 7.85–8.30 ppm), while HRMS confirms the molecular formula .
Advanced Research Questions
Q. What strategies optimize the antiparasitic activity of pyrazolo[3,4-d]pyrimidine analogs against Trypanosoma cruzi and Leishmania species?
- Methodological Answer : Modifications to the ribose moiety and aryl substituents significantly enhance activity. For instance, introducing β-D-ribofuranosyl groups improves uptake by parasitic purine salvage pathways. In vivo efficacy is evaluated using murine models infected with T. cruzi (e.g., 25 mg/kg oral dosing for 5 days reduces parasitemia by 99%) . Parallel in vitro assays with MRC-5SV2 cells and resazurin-based viability tests (λex 550 nm, λem 590 nm) determine IC₅₀ values .
Q. How do structural modifications influence inhibitory activity against protein kinases like VEGFR-2?
- Methodological Answer : Substituents at positions 3 and 6 of the core structure are critical. For example, 3-aryl groups (e.g., 4-cyanophenyl) enhance binding to VEGFR-2's ATP pocket, as shown in kinase inhibition assays. SAR studies reveal that electron-withdrawing groups (e.g., CF₃, CN) improve potency by 10–100-fold compared to unsubstituted analogs. Antiangiogenic activity is validated using endothelial cell tube formation assays .
Q. How can researchers resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Cross-validate results using multiple cell lines (e.g., MRC-5SV2 for cytotoxicity, T. cruzi-infected cultures for antiparasitic activity) and probe confounding factors like ABC transporter interference. For instance, co-incubation with verapamil (8 µM) or cyclosporin A (2 µM) clarifies whether efflux pumps reduce intracellular drug concentrations . Metabolic stability assays with liver microsomes (0.5 mg/mL, NADPH/UGT systems) identify rapid degradation pathways .
Q. What protocols assess metabolic stability and toxicity during preclinical development?
- Methodological Answer :
- Metabolic Stability : Incubate compounds (5 µM) with human/mouse liver microsomes (0.5 mg/mL) in phosphate buffer. Terminate reactions with cold acetonitrile at timed intervals. Analyze supernatant via LC-MS to calculate half-life (t₁/₂) .
- Toxicity : Use MRC-5SV2 or PMM cells in resazurin-based assays (48-hour exposure). Determine CC₅₀ values (concentration reducing cell viability by 50%) and compare to therapeutic indices (IC₅₀/CC₅₀) .
Critical Considerations for Reproducibility
- Synthesis : Control reaction temperature (±2°C) and solvent purity (HPLC-grade MeOH/CH₂Cl₂). Use standardized protocols for Suzuki coupling (e.g., 1:1.2 molar ratio of boronic acid to precursor) .
- Assays : Include internal controls (e.g., benznidazole for anti-T. cruzi assays) and validate cell line viability (e.g., ≥95% confluency for MRC-5SV2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
